(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one
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Overview
Description
(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one typically involves the reaction of a suitable boronic acid with an alcohol under dehydrating conditions to form the boronic ester. Common reagents include boronic acids, alcohols, and dehydrating agents such as molecular sieves or anhydrous conditions.
Industrial Production Methods
Industrial production of boronic esters often involves large-scale reactions using automated systems to ensure precision and efficiency. The process may include steps like purification through distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.
Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds or other coupled products.
Scientific Research Applications
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters are used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine
In medicinal chemistry, boronic esters are intermediates in the synthesis of drugs, including proteasome inhibitors used in cancer therapy.
Industry
Boronic esters are used in the production of polymers, electronic materials, and as intermediates in various industrial processes.
Mechanism of Action
The mechanism by which boronic esters exert their effects typically involves the formation of boron-oxygen or boron-carbon bonds. In Suzuki-Miyaura cross-coupling, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one is unique due to its specific stereochemistry and the presence of the dioxaborolane ring, which can influence its reactivity and applications in synthesis.
Properties
CAS No. |
176981-86-5 |
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Molecular Formula |
C13H25BO3 |
Molecular Weight |
240.15 g/mol |
IUPAC Name |
(4R,5S)-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexan-3-one |
InChI |
InChI=1S/C13H25BO3/c1-8-11(15)9(2)10(3)14-16-12(4,5)13(6,7)17-14/h9-10H,8H2,1-7H3/t9-,10+/m1/s1 |
InChI Key |
AFPVYOCJOYFZDP-ZJUUUORDSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H](C)[C@@H](C)C(=O)CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)C(C)C(=O)CC |
Origin of Product |
United States |
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